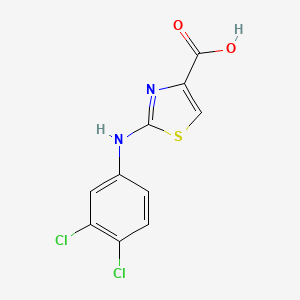

2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic acid

Descripción general

Descripción

2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic acid is a chemical compound that features a thiazole ring substituted with a carboxylic acid group and a 3,4-dichloroanilino group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic acid typically involves the reaction of 3,4-dichloroaniline with thiazole-4-carboxylic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the catalytic hydrogenation of 3,4-dichloronitrobenzene with noble metal catalysts under pressure is a common method for producing 3,4-dichloroaniline .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specialized reactors and equipment to control temperature, pressure, and reaction time is essential for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.

Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction may produce amine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of 2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic acid as an anticancer agent. The compound has been tested against various cancer cell lines, revealing significant inhibitory effects.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 20.2 | Induces apoptosis via mitochondrial pathway |

| HCT-116 (Colon) | 21.6 | Inhibits cell cycle progression at G0/G1 |

| A549 (Lung) | <1 | Potent inhibitor of cell proliferation |

In a study, the compound demonstrated an IC50 value of less than 1 μM against A549 lung cancer cells, indicating its high potency in inhibiting cell growth.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus ATCC 25923 | 125 | 250 |

| Escherichia coli ATCC 25922 | 62.5 | >1000 |

| Pseudomonas aeruginosa ATCC 9027 | >1000 | >1000 |

These findings suggest that the compound could be further explored for therapeutic applications in treating bacterial infections .

Agricultural Applications

In agricultural research, compounds similar to this compound have been evaluated for their herbicidal properties. The thiazole ring structure is known for its role in developing herbicides due to its ability to interfere with plant growth processes.

Materials Science Applications

The unique chemical properties of this compound allow for its use in materials science. It can serve as a building block for synthesizing novel materials with specific properties. For instance, thiazole derivatives are often incorporated into polymers to enhance their thermal stability and mechanical strength.

Case Studies

- Anticancer Research : A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various thiazole derivatives, including this compound. The results indicated that modifications to the thiazole ring significantly impacted the biological activity against cancer cell lines .

- Antimicrobial Screening : In another research article focusing on thiazole derivatives' antimicrobial properties, this compound was tested against a panel of bacteria. The results showed that it had superior activity compared to traditional antibiotics like nitrofurantoin .

Mecanismo De Acción

The mechanism of action of 2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in biological processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic acid include other dichloroaniline derivatives and thiazole carboxylic acids. Examples include:

Uniqueness

What sets this compound apart is its unique combination of a dichloroanilino group and a thiazole carboxylic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic acid (CAS Number: 952182-44-4) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and anti-inflammatory properties based on recent research findings.

- Molecular Weight : 289.14 g/mol

- Melting Point : 289–291 °C

- LogP : 3.9647 (indicating moderate lipophilicity)

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 40 µg/mL | 30 |

| K. pneumoniae | 50 µg/mL | 19 |

These results suggest that the compound's antibacterial efficacy is comparable to standard antibiotics such as ceftriaxone .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. The findings reveal that it targets key molecular pathways involved in cancer progression:

- IC50 Values : Ranged from 7 to 20 µM across various cancer cell lines.

- Mechanism of Action : It inhibits angiogenesis and alters cancer cell signaling pathways.

A notable study reported that derivatives of similar thiazole compounds exhibited IC50 values as low as 1.50 µM against human leukemia cells, indicating high potency .

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties, particularly in inhibiting pro-inflammatory cytokines:

| Cytokine | Inhibition (%) at 10 µg/mL |

|---|---|

| TNF-α | 78% |

| IL-6 | 89% |

These results indicate that the compound could be a potential candidate for treating inflammatory diseases by modulating immune responses .

Case Studies

- Antibacterial Efficacy : A study compared the activity of various thiazole derivatives against multi-drug resistant strains of bacteria. The results showed that the compound significantly inhibited growth in resistant strains, suggesting its potential use in developing new antibiotics .

- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that treatment with the compound resulted in increased apoptosis and reduced viability, highlighting its potential as a chemotherapeutic agent .

Propiedades

IUPAC Name |

2-(3,4-dichloroanilino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2S/c11-6-2-1-5(3-7(6)12)13-10-14-8(4-17-10)9(15)16/h1-4H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSZMFQURKXDAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC(=CS2)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701204339 | |

| Record name | 2-[(3,4-Dichlorophenyl)amino]-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701204339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952182-44-4 | |

| Record name | 2-[(3,4-Dichlorophenyl)amino]-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3,4-Dichlorophenyl)amino]-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701204339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.